molecular formula C6H6BrClN2O2S B8657088 N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide CAS No. 1010120-58-7

N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide

Cat. No. B8657088
CAS RN: 1010120-58-7
M. Wt: 285.55 g/mol
InChI Key: KHEIZFOXMLFVMO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide is a useful research compound. Its molecular formula is C6H6BrClN2O2S and its molecular weight is 285.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1010120-58-7

Product Name

N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide

Molecular Formula

C6H6BrClN2O2S

Molecular Weight

285.55 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3

InChI Key

KHEIZFOXMLFVMO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloro-3-pyridinamine [commercially available] (10 g, 48.2 mmol) was dissolved in pyridine (75 ml) and methanesulfonyl chloride (7.46 ml, 96 mmol) added, and the mixture stirred overnight. Further methanesulfonyl chloride (2.1 ml) was added and the reaction stirred at room temperature for 5 h. A further portion of methanesulfonyl chloride (2.1 ml) was added and the mixture stirred at room temperature overnight. The pH was adjusted to ˜pH6 by the addition of 2M hydrochloric acid. The mixture was then extracted with dichloromethane (2×150 ml) the combined organic layers were dried using a hydrophobic frit and the solvent removed in vacuo. The residue was suspended in methanol (200 ml) and 2M sodium hydroxide (50 ml) added. The mixture was stirred for 1 h and then the solvent removed in vacuo. The residue was dissolved in water (250 ml) and extracted with dichloromethane (150 ml). The aqueous layer was then acidified and the resulting precipitate collected by filtration. The solid was air dried overnight to give the title compound as an off white solid (13.45 g).
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Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-chloropyridin-3-amine (1.0 g, 4.8 mmol) and diisopropylethylamine (1.85 mL, 10.6 mmol) in dichloromethane (25 mL) was cooled to 0° C., and then methanesulfonyl chloride (750 uL, 9.6 mmol) was added slowly. The reaction mixture was stirred at 0° C. for 15 min and was then warmed to rt. After stirring for 2 h, water was added, and then the biphasic mixture was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was then dissolved in dioxane (10 mL) and water (10 mL). Potassium carbonate (2.76 g, 20 mmol) was added, and the reaction mixture was stirred for 15 h at rt. Water was then added to the mixture which was subsequently acidified with aqueous citric acid (10%). The aqueous mixture was extracted twice with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (gradient, 100% hexanes to 50% hexanes:50% ethyl acetate) to provide N-(5-bromo-2-chloropyridin-3-yl)methanesulfonamide (520 mg, 1.82 mmol, 38% yield) as a light pink solid. 1H NMR (400 MHz, CDCl3) δ 8.27 (d, 1H), 8.14 (d, 1H), 6.83 (br s, 1H), 3.11 (s, 3H); MS (EI) for C6H6BrClN2O2S: 285, 287, 289 (Br+Cl isotopes, MH+).
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Synthesis routes and methods III

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (stage 152.1.2, 3.59 mmol) in pyridine (7 ml) was added methanesulfonyl chloride (Fluka, Buchs, Switzerland, 0.365 ml). The RM was stirred for 22 h at rt then was added methanesulfonyl chloride (0.2 ml), the RM was stirred for 5 h at rt. Methanesulfonyl chloride (0.2 ml) was added and the RM was stirred for 17 h at rt. The RM was evaporated to dryness and then taken in EtOAc, washed with aqueous NaHCO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as a pink solid. (HPLC: tR 2.91 min (Method A); M+H=285, 287 MS-ES)
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Synthesis routes and methods IV

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